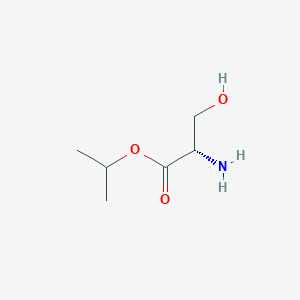
(+)-(S)-(R)-BPPFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-(S)-(R)-BPPFA, or 2-benzoyl-3-phenylpropionic acid, is a common chemical compound found in a variety of plants and animals. It is a naturally occurring fatty acid, and is a key component of many biological processes. In recent years, this compound has been studied extensively in the laboratory, with a focus on its potential applications in scientific research.
科学的研究の応用
(-)-(S)-(R)-BPPFA has a wide range of potential applications in scientific research. It has been used in studies of cell membrane function, as well as in studies of the effects of fatty acids on the metabolism of various organisms. It has also been used to study the effects of fatty acids on the development of cancer cells, and to study the role of fatty acids in regulating gene expression. Furthermore, it has been used to study the effects of fatty acids on the immune system, and to study the effects of fatty acids on the development of neurological disorders.
作用機序
The mechanism of action of (-)-(S)-(R)-BPPFA is not yet fully understood. However, it is known that this compound binds to specific receptor sites on the cell membrane, which can then trigger a variety of biochemical and physiological responses. These responses can include changes in the expression of certain genes, changes in the production of certain proteins, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-(S)-(R)-BPPFA vary depending on the concentration and the specific organism being studied. At low concentrations, this compound has been found to increase the production of certain proteins, as well as to increase the activity of certain enzymes. At higher concentrations, this compound has been found to decrease the production of certain proteins, as well as to decrease the activity of certain enzymes. Furthermore, it has been found to have both stimulatory and inhibitory effects on the activity of certain genes.
実験室実験の利点と制限
One of the major advantages of using (-)-(S)-(R)-BPPFA in laboratory experiments is its relatively low cost. This compound is readily available and can be synthesized in the laboratory relatively easily. Furthermore, it is relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, this compound has a relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are numerous potential future directions for research into (-)-(S)-(R)-BPPFA. One potential direction is to further explore its potential applications in the study of cell membrane function. Additionally, further research into the effects of this compound on the metabolism of various organisms could yield valuable insights into the role of fatty acids in regulating gene expression. Furthermore, research into the effects of this compound on the immune system could provide valuable insights into the role of fatty acids in regulating immune responses. Finally, research into the effects of this compound on the development of neurological disorders could provide valuable insights into the role of fatty acids in regulating neurological development.
合成法
The synthesis of (-)-(S)-(R)-BPPFA is relatively straightforward. It involves the reaction of benzoyl chloride and phenylpropionic acid in aqueous solution, with the addition of a catalyst such as sodium hydroxide. The reaction takes place at room temperature, and yields a white, crystalline solid product. The product can then be purified by recrystallization, or by other methods.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (+)-(S)-(R)-BPPFA can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-bromo-2-fluoroanisole", "2,2-dimethyl-1,3-dioxolane-4-methanol", "Lithium aluminum hydride", "Sodium borohydride", "Chlorotrimethylsilane", "Triethylamine", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Toluene", "Diethyl ether", "Acetonitrile", "Hexane", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroanisole", "Step 2: Protection of 4-bromo-2-fluoroanisole with 2,2-dimethyl-1,3-dioxolane-4-methanol using chlorotrimethylsilane and triethylamine", "Step 3: Reduction of protected 4-bromo-2-fluoroanisole with lithium aluminum hydride", "Step 4: Deprotection of the resulting alcohol with sodium hydroxide", "Step 5: Protection of the alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol using chlorotrimethylsilane and triethylamine", "Step 6: Reduction of protected alcohol with sodium borohydride", "Step 7: Deprotection of the resulting alcohol with sodium hydroxide", "Step 8: Reaction of the resulting alcohol with chlorotrimethylsilane and triethylamine to form the corresponding silyl ether", "Step 9: Reaction of the silyl ether with acetonitrile to form the corresponding nitrile", "Step 10: Reaction of the nitrile with sodium hydroxide to form the corresponding carboxylic acid", "Step 11: Resolution of the carboxylic acid using a chiral base to obtain the desired enantiomer (+)-(S)-(R)-BPPFA", "Step 12: Purification of the desired enantiomer using a combination of solvent extraction, column chromatography, and recrystallization" ] } | |
CAS番号 |
119477-32-6 |
製品名 |
(+)-(S)-(R)-BPPFA |
分子式 |
C₃₈H₃₇FeNP₂ |
分子量 |
625.5 |
同義語 |
R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





